molecular formula C16H14FNO4S B2842765 (3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1214629-78-3

(3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B2842765
CAS RN: 1214629-78-3
M. Wt: 335.35
InChI Key: VIEARBDFEOGETR-AWEZNQCLSA-N
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Description

This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a fluorobenzenesulfonyl group attached to the 2-position and a carboxylic acid group attached to the 3-position of the isoquinoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a fluorobenzenesulfonyl group, and a carboxylic acid group. The presence of these functional groups would influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The isoquinoline ring might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in acidic properties, while the aromatic isoquinoline ring might contribute to its stability and rigidity .

Scientific Research Applications

Synthesis and Chemical Transformations

Research into the synthesis and chemical transformations of tetrahydroisoquinoline derivatives, including those structurally related to "(3S)-2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid," highlights their significance in organic chemistry. For instance, the work of Novikov et al. (2005) demonstrates the 1,3-Dipolar Cycloaddition process to synthesize fluorine-substituted pyrroles and pyrrolo[2,1-a]-isoquinoline derivatives, showcasing the versatility of related structures in synthesizing complex heterocyclic compounds [Novikov et al., 2005].

Catalysts in Chemical Reactions

The compound and its analogs have been explored as catalysts in chemical reactions, indicating their utility in facilitating or enhancing chemical transformations. An example includes the research by Yolacan et al. (2014), which evaluated mono- and dipeptides based on tetrahydroisoquinoline for asymmetric aldol reactions, highlighting their potential as organocatalysts for enantioselective processes [Yolacan et al., 2014].

Antitumor Activities

Organotin(IV) carboxylates, including those derived from amide carboxylic acids similar in structure to the compound , have been synthesized and studied for their antitumor activities. Xiao et al. (2017) synthesized a series of organotin carboxylates and investigated their structures and preliminary antitumor activities, underscoring the potential biomedical applications of these compounds [Xiao et al., 2017].

Mechanism of Action

Without specific context or research, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological targets if used in a biological or medicinal context, but this would require further study .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in various fields, including organic chemistry, medicinal chemistry, and materials science .

properties

IUPAC Name

(3S)-2-(2-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c17-13-7-3-4-8-15(13)23(21,22)18-10-12-6-2-1-5-11(12)9-14(18)16(19)20/h1-8,14H,9-10H2,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEARBDFEOGETR-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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